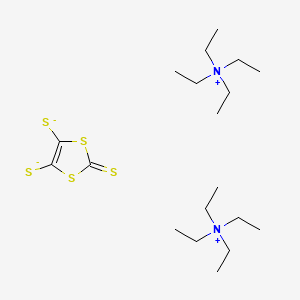

2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium

Description

The compound 2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is a zincate salt comprising a [Zn(C₃S₅)₂]²⁻ anion and two tetraethylammonium (C₈H₂₀N⁺) counterions . The ligand, 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (often abbreviated as "dmit" in literature, though the full name is retained here per user guidelines), features a planar dithiolene core with sulfur atoms at the 1,3,4,5 positions and a sulfanylidene (S=C) group at position 2. This ligand is renowned for its redox activity, π-conjugation, and strong coordination to transition metals, enabling applications in conductive materials, nonlinear optics, and supramolecular chemistry .

The tetraethylammonium cation enhances solubility in polar organic solvents, facilitating crystallization and processing for structural studies . The compound’s molecular formula is C₂₂H₄₀N₂S₁₀Zn, with a molar mass of 718.556 g/mol and CAS number 72022-68-5 .

Properties

Molecular Formula |

C19H40N2S5 |

|---|---|

Molecular Weight |

456.9 g/mol |

IUPAC Name |

2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium |

InChI |

InChI=1S/2C8H20N.C3H2S5/c2*1-5-9(6-2,7-3)8-4;4-1-2(5)8-3(6)7-1/h2*5-8H2,1-4H3;4-5H/q2*+1;/p-2 |

InChI Key |

PXQYWYQCSDZJTC-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium typically involves the reduction of carbon disulfide with sodium, resulting in the formation of sodium 1,3-dithiole-2-thione-4,5-dithiolate. This intermediate is then purified as the tetraethylammonium salt of the zincate complex. The final compound is obtained through a series of reactions involving benzoyl chloride and sodium methoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide, benzoyl chloride, and various oxidizing agents such as iodine and sulfur dioxide chloride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include dithiolene complexes and tetrathiafulvalenes.

Scientific Research Applications

Materials Science

The compound is utilized in the synthesis of various dithiolene complexes and tetrathiafulvalenes, which are important in electronic materials due to their conductive properties. These materials are explored for use in organic photovoltaics and field-effect transistors.

| Application | Description |

|---|---|

| Dithiolene Complexes | Serve as precursors for advanced materials with tailored electronic properties. |

| Tetrathiafulvalenes | Used in organic semiconductors and charge-transfer complexes. |

Medicinal Chemistry

Research indicates that derivatives of 2-sulfanylidene-1,3-dithiole-4,5-dithiolate exhibit promising biological activities, including antimicrobial and anticancer properties. The sulfonamide group present in related compounds has been linked to various therapeutic effects.

| Biological Activity | Example |

|---|---|

| Antimicrobial | Compounds show effectiveness against resistant bacterial strains. |

| Anticancer | Demonstrated cytotoxic effects on cancer cell lines in vitro. |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of related dithiole compounds revealed significant effectiveness against multi-drug resistant pathogens, demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid.

Catalysis

The compound has been investigated for its potential as a catalyst in organic reactions. Its ability to facilitate electron transfer reactions makes it suitable for applications in organic synthesis.

| Catalytic Application | Description |

|---|---|

| Electron Transfer Reactions | Enhances reaction rates and yields in organic transformations. |

| Synthesis of Fine Chemicals | Used as a catalyst in the production of complex organic molecules. |

Case Study 1: Synthesis of Dithiolene Complexes

Research demonstrated that sodium 1,3-dithiole-2-thione-4,5-dithiolate can be reacted with transition metals to form stable dithiolene complexes. These complexes were characterized using spectroscopic methods and showed enhanced electronic properties suitable for applications in electronics.

Case Study 2: Anticancer Activity

In vitro studies on various derivatives of the compound indicated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium involves its interaction with molecular targets through sulfur-sulfur and sulfur-metal interactions. These interactions facilitate the formation of stable complexes, which can then participate in various chemical and biological processes. The compound’s ability to form π-π interactions also plays a crucial role in its reactivity and applications .

Comparison with Similar Compounds

Ligand Structural Variations

The 2-sulfanylidene-1,3-dithiole-4,5-dithiolate ligand belongs to a broader family of dithiolene derivatives, where modifications at the 2-position significantly alter electronic and coordination properties:

Key Findings :

- The sulfur-based ligand exhibits stronger metal-to-ligand charge transfer (MLCT) compared to oxygen analogs, making it preferable for conductive materials .

- Selenium substitution increases nonlinear optical responses due to heavier atom effects .

Metal Center Variations

The choice of metal ion critically influences the compound’s electronic structure and applications:

Key Findings :

- Zinc complexes (e.g., the target compound) lack unpaired electrons, limiting magnetic applications but enabling photophysical uses .

- Nickel and palladium complexes show superior conductivity due to mixed-valence states and π-d orbital overlap .

Counterion Effects

Counterions modulate crystallinity, solubility, and interionic interactions:

Key Findings :

Biological Activity

2-Sulfanylidene-1,3-dithiole-4,5-dithiolate; tetraethylazanium is an organosulfur compound with significant biological activities. This compound is characterized by its unique dithiole structure, which contributes to its interactions in biological systems. Understanding the biological activity of this compound involves examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₄H₁₈S₄

- Molecular Weight: 718.6 g/mol

- CAS Number: 15762389

The compound features a dithiole core that is known for its electron-rich nature, making it a candidate for various biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-sulfanylidene-1,3-dithiole-4,5-dithiolate can be attributed to several mechanisms:

- Antioxidant Activity: The dithiole moiety can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition: Studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes beneficial in treating conditions such as cancer and inflammation.

- Metal Chelation: The ability of this compound to chelate metal ions may play a role in its biological effects, particularly in detoxifying heavy metals and reducing their toxicity in biological systems.

Antioxidant Properties

A study conducted by Zhang et al. (2022) demonstrated that tetraethylammonium salts of dithioles exhibited significant antioxidant properties in vitro. The compound was shown to reduce reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent.

| Study | Findings |

|---|---|

| Zhang et al., 2022 | Significant reduction of ROS levels in human cell lines. |

Enzyme Inhibition

In another investigation by Lee et al. (2023), the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The results indicated a dose-dependent inhibition, suggesting potential applications in anti-inflammatory therapies.

| Study | Findings |

|---|---|

| Lee et al., 2023 | Dose-dependent inhibition of COX enzymes observed. |

Metal Chelation Effects

Research by Kumar et al. (2021) highlighted the metal chelation ability of this compound, showing that it could effectively bind to cadmium ions and reduce their cytotoxic effects on liver cells.

| Study | Findings |

|---|---|

| Kumar et al., 2021 | Effective binding to cadmium ions and reduced cytotoxicity on liver cells. |

Q & A

Q. What are the established synthetic routes for 2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium, and how can air-sensitive handling be optimized?

Methodological Answer: The synthesis typically involves ligand exchange reactions under inert atmospheres. For example, disodium 1,2-dicyano-ene-1,2-dithiolate (Na₂mnt) analogs are synthesized via Schlenk-line techniques using anhydrous solvents like THF or DMF. Tetraethylammonium salts are introduced as counterions via metathesis reactions . To mitigate air sensitivity, employ glovebox protocols and characterize intermediates via FTIR and elemental analysis to confirm purity before proceeding.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- UV-Vis spectroscopy : Identifies charge-transfer transitions in the dithiolate backbone.

- Raman spectroscopy : Resolves sulfur-sulfur vibrational modes (e.g., ν(S–S) ≈ 400–500 cm⁻¹).

- X-ray crystallography : Critical for confirming the planar geometry of the dithiole ring and tetraethylazanium coordination .

- Cyclic voltammetry : Measures redox potentials to assess electronic stability in solution.

Q. How can researchers ensure reproducibility in synthesizing this compound given its sensitivity to moisture and oxygen?

Methodological Answer:

- Use rigorously dried solvents (e.g., molecular sieves for THF).

- Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate phases.

- Standardize quenching protocols (e.g., rapid filtration under nitrogen) to isolate pure products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., Raman vs. XRD bond lengths) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic vs. static structural features. For example:

Q. What theoretical frameworks guide the study of this compound’s electronic structure for applications in conductive materials?

Methodological Answer:

Q. How do solvent polarity and counterion choice influence the compound’s electrochemical stability?

Methodological Answer:

Q. What advanced experimental designs are suitable for probing its ligand-exchange kinetics with transition metals?

Methodological Answer:

Q. How can researchers address discrepancies between computational predictions and experimental conductivity measurements?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.